molecular formula C11H13N3O3 B2572361 4,6-dimethoxy-1H-indole-2-carbohydrazide CAS No. 474398-80-6

4,6-dimethoxy-1H-indole-2-carbohydrazide

Cat. No. B2572361
M. Wt: 235.243
InChI Key: QJFXTLCZEVOZTG-UHFFFAOYSA-N
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Description

4,6-dimethoxy-1H-indole-2-carbohydrazide is a novel compound that has been synthesized from methyl 4,6-dimethoxy-1H-indole-2-carboxylate . It is an indole derivative with a molecular formula of C11H13N3O3 .


Synthesis Analysis

The synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazides starts from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. This compound undergoes cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .


Molecular Structure Analysis

The molecular structure of 4,6-dimethoxy-1H-indole-2-carbohydrazide has been characterized by 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazide include cyclodehydration of methyl 4,6-dimethoxy-1H-indole-2-carboxylate .

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibition Properties

4,6-Dimethoxy-1H-indole-2-carbohydrazides demonstrate significant potential in the field of medicinal chemistry, especially for their antioxidant properties. One study synthesized a range of these compounds and evaluated their antioxidant capabilities through various assays, such as DPPH free radical scavenging and cupric reducing antioxidant capacity (CUPRAC). They were also found to inhibit acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Bingul et al., 2019).

Chemosensor for Metal Ions

Another notable application is in the development of chemosensors. A study on the synthesis of N,N',N',1-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide revealed its capability as a dual chemosensor for detecting Fe³⁺ and Cu²⁺ ions. This compound showed selective recognition towards these ions over others, which is crucial in environmental and biological monitoring (Şenkuytu et al., 2019).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of novel indole derivatives, including 4,6-dimethoxy-1H-indole-2-carbohydrazide, has been conducted to explore their potential in various fields. This includes their use in nonlinear optical (NLO) applications, as indicated by X-ray diffraction (XRD) studies and density functional theory (DFT) investigations (Tariq et al., 2020).

Antimicrobial and Antiprofilerative Activities

Indole derivatives, including 4,6-dimethoxy-1H-indole-2-carbohydrazide, have shown promise in antimicrobial and antiproliferative activities. The synthesis of such compounds and their subsequent evaluation in antimicrobial studies highlight their potential in developing new therapeutic agents (Narayana et al., 2009).

Future Directions

The future directions for research on 4,6-dimethoxy-1H-indole-2-carbohydrazide could involve further exploration of its antioxidant and anticholinesterase properties, as well as potential applications in the treatment of diseases associated with oxidative stress and neurological disorders .

properties

IUPAC Name

4,6-dimethoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-16-6-3-8-7(10(4-6)17-2)5-9(13-8)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFXTLCZEVOZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)NN)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-1H-indole-2-carbohydrazide

Citations

For This Compound
3
Citations
M Bingul, MF Saglam, H Kandemir, M Boga… - Monatshefte für Chemie …, 2019 - Springer
A range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate which underwent cyclodehydration to generate …
Number of citations: 20 link.springer.com
E Şenkuytu, M Bingul, MF Saglam, H Kandemir… - Inorganica Chimica …, 2019 - Elsevier
A novel N,N',N',1-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide 5, bearing four N-acetyl groups (N-COCH 3 ) as cation binding sites was successfully synthesized by the …
Number of citations: 8 www.sciencedirect.com
H Kandemir - 2011 - unsworks.unsw.edu.au
The primary aim of this project was to synthesize novel 2, 2′-and 7, 7′-linked bisindole systems from methoxy activated indoles, and investigate their ability to undergo electrophilic …
Number of citations: 2 unsworks.unsw.edu.au

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